Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyloxy group and a dioxaborolane moiety attached to a benzoate core. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-hydroxybenzoate and benzyl bromide.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting methyl 2-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of Dioxaborolane Moiety: The dioxaborolane moiety is introduced by reacting the benzyloxy derivative with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate (KOAc) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), potassium acetate (KOAc)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Aldehydes and Carboxylic Acids: Formed via oxidation of the benzyloxy group.
Alcohols: Formed via reduction of the ester group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: Serves as a precursor in the development of new catalytic systems for organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: Used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Methyl 4-bromobenzoate: A similar ester compound used in various organic transformations.
Benzyl Alcohol: A simple benzyloxy compound used in organic synthesis.
Uniqueness: Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the benzyloxy and dioxaborolane moieties, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo cross-coupling reactions efficiently makes it a valuable compound in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(19(23)24-5)18(13-16)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHDAXIPBGMAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660652 | |
Record name | Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073355-16-4 | |
Record name | Methyl 2-(benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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